N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide -

N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide

Catalog Number: EVT-3986223
CAS Number:
Molecular Formula: C21H25N3O4S
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

RAF709 (N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide)

Compound Description: RAF709 is a potent, selective, and efficacious B/C RAF inhibitor developed through a hypothesis-driven approach focusing on drug-like properties []. It exhibits potent cellular activity in KRAS mutant tumor cell lines, suppressing pMEK and proliferation. During its development, maintaining a balance between solubility and cellular activity posed a significant challenge. Insights from the crystal structure of a lead molecule led to the incorporation of a tetrahydropyranyl oxy-pyridine derivative, enhancing solubility while retaining potent cellular activity.

Relevance: RAF709 and N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide share the tetrahydro-2H-pyran structural motif. Although positioned differently within the molecules and connected via distinct linkers, this shared feature suggests potential similarities in their physicochemical properties, particularly regarding solubility. This structural similarity also highlights the versatility of tetrahydropyran as a building block in medicinal chemistry.

EPPA-1 (1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index []. It demonstrates potent anti-inflammatory activity both in vitro and in vivo. Notably, EPPA-1 exhibits significantly reduced emetic potential compared to first and second-generation PDE4 inhibitors like rolipram, roflumilast, and cilomilast. This improved therapeutic index makes EPPA-1 a promising candidate for the development of anti-inflammatory agents with fewer adverse effects.

Relevance: Similar to RAF709, EPPA-1 also incorporates the tetrahydro-2H-pyran motif within its structure, directly linked to the core scaffold via a nitrogen atom. This shared feature with N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide suggests potential similarities in their pharmacological profiles, specifically regarding their interaction with target proteins and their pharmacokinetic properties. This underscores the significance of tetrahydropyran as a pharmacophore in drug design.

N-(Benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones and N-(Benzothiazol-5-yl)isoindoline-1,3-diones

Compound Description: These novel compounds are potent protoporphyrinogen oxidase (PPO) inhibitors, a key enzyme in the heme biosynthesis pathway, making them effective herbicides []. They were designed and synthesized based on a ring-closing strategy involving two ortho-substituents. Compounds within this series exhibit significant PPO inhibitory activity, with some exceeding the potency of the commercial herbicide sulfentrazone.

Relevance: The N-(Benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones and N-(Benzothiazol-5-yl)isoindoline-1,3-diones share the benzothiazole core structure with N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide. This shared scaffold suggests potential similarities in their biological activities and interactions with target proteins. The presence of the benzothiazole moiety in various bioactive compounds highlights its versatility as a pharmacophore in drug discovery.

Relevance: PF-06767832 and N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide share the tetrahydro-2H-pyran structural motif. While the position and substitution on the tetrahydropyran ring differ, this common feature may influence their pharmacokinetic properties and their ability to cross the blood-brain barrier. This similarity emphasizes the importance of considering structural features beyond the core scaffold when designing new drugs.

S33138 (N-[4-[2-[(3aS,9bR)-8-Cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide)

Compound Description: S33138 is a preferential dopamine D3 receptor antagonist with potential antipsychotic properties []. It exhibits higher affinity for D3 receptors compared to D2 receptors, both in vitro and in vivo. S33138 also demonstrates modest antagonist properties at α2C-adrenoceptors, 5-HT2A, and 5-HT7 receptors.

Relevance: While S33138 does not share any direct structural motifs with N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide, both compounds target G-protein coupled receptors (GPCRs). This shared classification suggests potential similarities in their mode of action and their pharmacokinetic profiles. Understanding the structure-activity relationships of compounds targeting GPCRs is crucial for developing novel therapeutics.

Venetoclax

Compound Description: Venetoclax is a BCL-2 inhibitor for treating blood cancers []. Two oxidative impurities, Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA), are generated during its oxidative stress degradation. VNO is synthesized by oxidizing Venetoclax with m-CPBA, while VHA is formed via a [, ] Meisenheimer rearrangement of VNO.

Relevance: While Venetoclax itself does not share significant structural similarity with N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide, its synthesis, degradation, and impurity formation highlight the importance of understanding oxidative processes in drug development. This is particularly relevant for compounds with susceptible functional groups, like the benzothiazole present in N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide. The characterization of these impurities underscores the need for thorough evaluation of potential degradation products and their impact on drug efficacy and safety.

Properties

Product Name

N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide

IUPAC Name

N-methyl-5-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C21H25N3O4S/c1-14-22-18-11-16(6-7-20(18)29-14)27-13-17-12-19(23-28-17)21(25)24(2)9-8-15-5-3-4-10-26-15/h6-7,11-12,15H,3-5,8-10,13H2,1-2H3

InChI Key

XCBZNZIUIMJCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)OCC3=CC(=NO3)C(=O)N(C)CCC4CCCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.